PHA-680626 is classified as a potent and selective inhibitor of Polo-like kinase 1 (PLK1) and has been identified as an amphosteric inhibitor that disrupts the AURKA/N-Myc interaction. This classification places it among a group of compounds that have potential therapeutic applications in cancer treatment by targeting specific protein-protein interactions and kinase activities .
The synthesis of PHA-680626 involves several key steps that focus on optimizing the structure derived from PHA-680632. The synthetic route typically includes:
Technical parameters such as reaction temperatures, times, and solvent systems are optimized during synthesis to maximize yield and purity .
PHA-680626 features a complex molecular structure characterized by its unique scaffold and substituents:
The molecular formula for PHA-680626 is CHNS, with a molecular weight of 284.34 g/mol. Structural analyses through X-ray crystallography have revealed insights into how PHA-680626 interacts with AURKA, particularly how it stabilizes the closed conformation of the activation loop through stacking interactions with His280 .
PHA-680626 participates in several chemical reactions primarily related to its inhibitory action on kinases:
These reactions are typically studied using assays such as Surface Plasmon Resonance and Western blotting to quantify binding affinities and biological effects .
The mechanism of action for PHA-680626 revolves around its ability to alter the conformation of AURKA:
This mechanism highlights PHA-680626's potential as an effective therapeutic agent against cancers driven by MYCN amplification .
PHA-680626 exhibits several notable physical and chemical properties:
The melting point and other thermodynamic properties have not been extensively reported but are essential for understanding its behavior in biological systems .
The primary applications of PHA-680626 are in cancer research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: